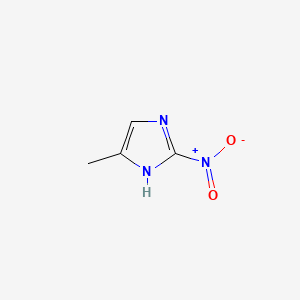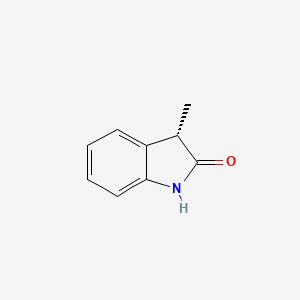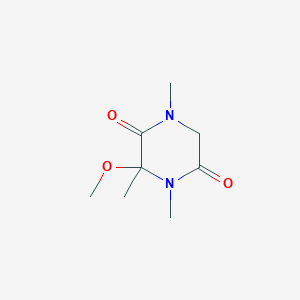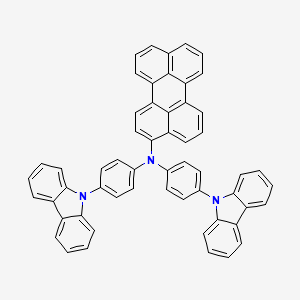
5-methyl-2-nitro-1H-imidazole
Overview
Description
5-methyl-2-nitro-1H-imidazole is a chemical compound with the molecular formula C4H5N3O2 and a molecular weight of 127.10 g/mol . It is also known as 2-Methyl-5-nitroimidazole .
Synthesis Analysis
The synthesis of 2-methyl-5-nitro-1H-imidazole involves the incorporation of biologically active pharmacophores like 1,3,4-thiadiazole and Schiff base moiety into metronidazole without modifying the nitro group . In this context, metronidazole was modified at position-1 to obtain a novel series of metronidazole derivatives .Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
This compound undergoes nitration to give the 5-nitro derivative . It is a sterically hindered imidazole that is used to simulate the coordination of histidine to heme complexes .Physical and Chemical Properties Analysis
This compound is a laboratory chemical and is used for professional use only . It has a molecular weight of 127.10 g/mol .Scientific Research Applications
Antibacterial and Antifungal Applications
5-Methyl-2-nitro-1H-imidazole and its derivatives have been extensively studied for their antibacterial and antifungal activities. Research conducted by Letafat et al. (2008) and Letafat et al. (2011) demonstrates that certain derivatives of this compound exhibit significant antibacterial properties against a range of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. These studies emphasize the potential of these compounds in the development of new antibacterial agents. Similarly, Brahmayya et al. (2013) investigated novel nitro isoxazole imine imidazole derivatives for their antifungal activities, suggesting the broad-spectrum utility of these compounds in antimicrobial therapy (Letafat et al., 2008); (Letafat et al., 2011); (Brahmayya et al., 2013).
Antituberculosis Activity
Another significant application of this compound derivatives is in antituberculosis therapy. Foroumadi et al. (2004) synthesized and evaluated derivatives of this compound for their antituberculosis activity. Their research indicated promising results against Mycobacterium tuberculosis, highlighting the potential of these compounds as antituberculosis agents (Foroumadi et al., 2004).
Anticancer Potential
Imidazole derivatives, including this compound, have also been researched for their potential anticancer properties. Ramla et al. (2006) and Al-Soud et al. (2021) synthesized and evaluated various imidazole derivatives, finding some of these compounds to exhibit antitumor effects, particularly against breast cancer cell lines. This suggests their potential in cancer therapy (Ramla et al., 2006); (Al-Soud et al., 2021).
Other Applications
Additional studies have exploredvarious other applications of this compound derivatives. Gao et al. (2006) investigated energetic bicyclic azolium salts, including derivatives of this compound, for their potential in energetic materials. This research indicates the versatility of these compounds beyond biomedical applications. Additionally, Ghalib et al. (2011) studied the structural properties of 2-methyl-5-nitro-1H-benzimidazole monohydrate, a related compound, demonstrating its potential in the field of crystallography and materials science (Gao et al., 2006); (Ghalib et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
5-methyl-2-nitro-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-3-2-5-4(6-3)7(8)9/h2H,1H3,(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIONKSIUQQYOMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200133 | |
| Record name | Imidazole, 4-methyl-2-nitro-, mixed with 5-methyl-2-nitroimidazole (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5213-35-4 | |
| Record name | Imidazole, 4-methyl-2-nitro-, mixed with 5-methyl-2-nitroimidazole (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005213354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazole, 4-methyl-2-nitro-, mixed with 5-methyl-2-nitroimidazole (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Hydrazinylpyrido[3,2-d]pyrimidine](/img/structure/B3352917.png)


![Ethyl [(1H-imidazol-2-yl)methyl]carbamate](/img/structure/B3352938.png)








